molecular formula C7H14ClNO3 B1455987 (Piperidin-4-yloxy)-acetic acid hydrochloride CAS No. 1187930-35-3

(Piperidin-4-yloxy)-acetic acid hydrochloride

Cat. No.: B1455987
CAS No.: 1187930-35-3
M. Wt: 195.64 g/mol
InChI Key: CKZMPJRVAMCLER-UHFFFAOYSA-N
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Description

(Piperidin-4-yloxy)-acetic acid hydrochloride is a piperidine-derived compound characterized by a piperidin-4-yloxy group linked to an acetic acid moiety, with a hydrochloride salt enhancing its solubility. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity, pharmacokinetics, and stability.

Properties

IUPAC Name

2-piperidin-4-yloxyacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c9-7(10)5-11-6-1-3-8-4-2-6;/h6,8H,1-5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZMPJRVAMCLER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OCC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187930-35-3
Record name 2-(piperidin-4-yloxy)acetic acid hydrochloride
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Preparation Methods

Nucleophilic Substitution of Piperidine with Chloroacetic Acid Derivatives

  • Reaction Principle: The nitrogen or oxygen atom of the piperidine ring acts as a nucleophile attacking the electrophilic carbon of chloroacetic acid or its ester derivatives.
  • Typical Reagents:
    • Piperidine or piperidin-4-ol as the nucleophile
    • Chloroacetic acid or chloroacetic acid methyl ester as the electrophile
    • Base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or sodium hydrogen carbonate to neutralize HCl formed and promote the reaction
  • Solvents: Commonly used solvents include dichloromethane, ethanol, methanol, or tetrahydrofuran (THF).
  • Temperature Conditions: Reactions are typically conducted between 0°C and 90°C depending on the reagents and solvents used, often optimized around 25°C to 80°C.

Hydrolysis and Salt Formation

  • After the nucleophilic substitution, if an ester intermediate is formed (e.g., methyl ester), hydrolysis under acidic or basic conditions converts it to the free acid.
  • The acid is then treated with hydrochloric acid to form the hydrochloride salt, which precipitates out for isolation.

Industrial and Laboratory Scale Preparation

Laboratory-Scale Synthesis

Step Description Conditions Typical Yield (%)
1 Nucleophilic substitution of piperidine with chloroacetic acid methyl ester K₂CO₃ base, DMF or ethanol solvent, 70–80°C, 4–6 h 65–75
2 Hydrolysis of methyl ester to acetic acid Acidic or basic hydrolysis, 0–5°C to room temp, 2–4 h 80–90
3 Formation of hydrochloride salt Addition of HCl in ethanol or acetone, room temp, 1–3 h 90–99
  • Purification: Crystallization or recrystallization from solvents such as acetone or ethanol is used to obtain high purity product.

Industrial-Scale Considerations

  • Optimization:
    • Use of alkali metal carbonate salts (e.g., K₂CO₃) in 1 to 5 mole equivalents to improve yield and purity.
    • Temperature control between 60°C and 100°C, preferably 70–90°C, to optimize reaction kinetics.
  • Solvent Selection: Mixtures of dichloromethane and methanol or acetone are used for efficient crystallization and purification.
  • Purification: Avoidance of costly and complex purification methods such as column chromatography by employing recrystallization and filtration techniques.
  • Example: A process described in patent literature demonstrates stirring the reaction mixture with hydrochloric acid in acetone for 5 hours at 30°C, followed by filtration and drying to yield the hydrochloride salt with up to 99% yield and high purity.

Comparative Analysis of Preparation Methods

Method Aspect Conventional Method (e.g., DIAD-based) Optimized Method (Carbonate Base, Recrystallization)
Reagents Diisopropyl azodicarboxylate (DIAD) Potassium carbonate or sodium hydrogen carbonate
Reaction Temperature Variable, often lower 60–100°C, preferably ~80°C
Purification Column chromatography required Simple recrystallization and filtration
Yield Moderate (lower than 80%) High (up to 99%)
Cost and Scalability Expensive and less feasible Economical and scalable
Purity Moderate High purity achieved

Data Table: Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Purification Method
1 Piperidine + Chloroacetic acid methyl ester + K₂CO₃, solvent (DMF/ethanol) 70–80 4–6 65–75 Filtration, recrystallization
2 Hydrolysis (acidic or basic) 0–25 2–4 80–90 Extraction, recrystallization
3 HCl addition in acetone or ethanol 25–30 1–5 90–99 Filtration and drying

Research Findings and Notes

  • The use of alkali metal carbonate bases such as potassium carbonate significantly improves the purity and yield compared to traditional methods using DIAD, which are costly and require chromatography.
  • Reaction temperature and solvent choice critically influence the reaction rate and product crystallinity, impacting downstream purification.
  • The hydrochloride salt form is favored for its stability and ease of isolation.
  • Avoiding chromatographic purification steps enhances the feasibility of commercial-scale production.
  • The reaction mechanisms involve nucleophilic substitution at the electrophilic carbon of chloroacetic acid derivatives, followed by acid-base reactions to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Piperidin-4-yloxy)-acetic acid hydrochloride can undergo oxidation reactions, where the piperidine ring may be oxidized to form piperidinone derivatives.

    Reduction: The compound can also be reduced, particularly at the carboxyl group, to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen can be substituted with various electrophiles to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Piperidinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate:
(Piperidin-4-yloxy)-acetic acid hydrochloride serves as an important intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders. Its structural characteristics make it a valuable precursor in drug design, facilitating the development of compounds with enhanced therapeutic efficacy .

Case Study: Neuropharmacological Research
In recent studies, researchers have utilized this compound to explore its effects on neurotransmitter systems. The findings suggest that it may help in developing treatments for various mental health conditions by modulating neurotransmitter activity .

Neurochemistry Research

Investigating Mechanisms of Action:
The compound is employed in neurochemical studies to investigate the mechanisms underlying neurotransmitter interactions. This research is crucial for understanding how drugs can be designed to target specific pathways associated with neurological disorders .

Biochemical Assays

Evaluating Drug Efficacy:
this compound is frequently used in biochemical assays to assess the pharmacological properties of new drug candidates. It helps researchers determine the effectiveness and safety of potential therapeutic agents .

Organic Synthesis

Versatile Building Block:
In organic chemistry, this compound acts as a versatile building block for synthesizing more complex organic molecules. Its functional groups allow chemists to create derivatives with specific functionalities that are essential for various applications .

Application Area Description
Pharmaceutical DevelopmentIntermediate for drugs targeting neurological disorders
Neurochemistry ResearchInvestigates neurotransmitter systems for mental health treatments
Biochemical AssaysEvaluates efficacy of new drug candidates
Organic SynthesisBuilding block for complex organic molecules

Material Science

Development of Novel Materials:
Research has also explored the use of this compound in material science, particularly in creating polymers with enhanced properties. This application highlights its versatility beyond traditional pharmaceutical uses .

Targeted Protein Degradation

Potential in PROTAC Development:
Recent advancements indicate that this compound could serve as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimeras) development. This class of molecules aims to selectively degrade target proteins within cells, representing a novel approach in therapeutic interventions .

Mechanism of Action

The mechanism of action of (Piperidin-4-yloxy)-acetic acid hydrochloride depends on its specific application. In medicinal chemistry, its derivatives may interact with various molecular targets such as enzymes, receptors, or ion channels. The piperidine ring can enhance the binding affinity and specificity of the compound to its target, leading to desired biological effects.

Comparison with Similar Compounds

Structural Variations and Functional Groups

The piperidine ring with substituents at the 4-position is a common scaffold. Key structural differences lie in the functional groups attached:

Compound Name Functional Group/Substituent Key Structural Feature Evidence ID
(Piperidin-4-yloxy)-acetic acid HCl Acetic acid, HCl salt Free carboxylic acid
3-(Piperidin-4-yloxy)benzoic acid HCl Benzoic acid Aromatic carboxylic acid
Ethyl 2-(piperidin-4-yl)acetate HCl Ethyl ester Esterified carboxylic acid
4-Acetyl-4-phenylpiperidine HCl Acetyl, phenyl groups Ketone and aromatic substitution
Piperidin-4-yl 2-chloroacetate HCl Chloroacetate Reactive chlorine atom

Impact on Properties :

  • Solubility : Free carboxylic acids (e.g., the parent compound) are more polar and water-soluble than esters (e.g., ethyl derivatives) .
  • Reactivity : Chloroacetate derivatives () exhibit higher reactivity for nucleophilic substitution, while acetyl or phenyl groups () enhance lipophilicity .
  • Stability : Esters () may act as prodrugs, hydrolyzing in vivo to release active acids .

Key Observations :

  • Electron-withdrawing substituents (e.g., cyano in 9b) improve yields (65%) compared to bulky groups (e.g., tert-butoxycarbonyl in 9c, 39%) .

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Functional Groups Solubility (Predicted)
(Piperidin-4-yloxy)-acetic acid HCl C₇H₁₄ClNO₃ 195.65 Carboxylic acid, HCl High in water
Ethyl 2-(piperidin-4-yl)acetate HCl C₉H₁₈ClNO₂ 207.70 Ester, HCl Moderate in organic solvents
3-(Piperidin-4-yloxy)benzoic acid HCl C₁₂H₁₆ClNO₃ 257.72 Benzoic acid, HCl Moderate in polar solvents

Biological Activity

(Piperidin-4-yloxy)-acetic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₁₅ClNO₃, with a molecular weight of approximately 196.67 g/mol. The structure includes a piperidine ring and a carboxylic acid functional group, which are both critical for its biological interactions.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which can modulate metabolic pathways.
  • Receptor Interaction : It may act on neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.

1. Antimicrobial Activity

Studies have demonstrated that this compound exhibits antimicrobial properties. It is effective against a range of bacterial strains, making it a candidate for further development in antimicrobial therapies.

2. Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Research suggests that it may inhibit acetylcholinesterase, an enzyme associated with the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic signaling .

3. Anti-inflammatory Properties

Recent studies indicate that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in activated microglial cells, suggesting its potential use in treating inflammatory conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacterial strains
NeuroprotectiveInhibits acetylcholinesterase; potential in Alzheimer's
Anti-inflammatoryReduces pro-inflammatory cytokines

Case Study: Neuroprotective Effects

A study published in Pharmaceuticals evaluated the effects of this compound on SH-SY5Y neuroblastoma cells. The results indicated significant cytoprotection against oxidative stress-induced cell death, highlighting its potential as a therapeutic agent in neurodegenerative diseases .

Case Study: Antimicrobial Efficacy

In another study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Piperidin-4-yloxy)-acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ester hydrolysis. For example, ethyl 2-(4-piperidyl)acetate hydrochloride (a precursor) can undergo hydrolysis under acidic conditions (e.g., HCl/water) to yield the acetic acid derivative. Optimization includes controlling temperature (40–60°C) and reaction time (12–24 hrs) to minimize side products like piperidine ring degradation . Purity is enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to assess purity (>95%) .
  • NMR : 1H^1H NMR in D2 _2O should show signals for the piperidine ring (δ 3.0–3.5 ppm, multiplet) and acetic acid moiety (δ 3.7 ppm, singlet for CH2 _2COO) .
  • Mass Spectrometry : ESI-MS in positive mode confirms the molecular ion peak at m/z 179.6 (M+H+ ^+) .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Despite limited toxicity data, assume irritant properties. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Neutralize spills with sodium bicarbonate. Store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Advanced Research Questions

Q. How does the hydrochloride salt form influence the compound’s solubility and stability in aqueous buffers?

  • Methodological Answer : The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in PBS pH 7.4) due to ionic interactions. Stability studies (pH 1–9, 25–37°C) show degradation <5% over 24 hrs at pH 5–6. Use buffered solutions (e.g., 10 mM citrate, pH 6.0) for long-term storage .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic environments?

  • Methodological Answer : The piperidine nitrogen’s basicity (pKa ~10.5) facilitates protonation, making the adjacent oxygen in the acetic acid group a weak nucleophile. DFT calculations suggest the transition state for hydrolysis involves a tetrahedral intermediate stabilized by chloride ions .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies (e.g., enzyme inhibition vs. no activity) may arise from assay conditions. Standardize protocols:

  • Use consistent buffer ionic strength (e.g., 150 mM NaCl).
  • Pre-incubate the compound with target enzymes (e.g., SSAO) for 30 mins to ensure binding equilibrium .
  • Validate via orthogonal assays (e.g., SPR for binding affinity vs. fluorometric activity assays) .

Q. What strategies improve the compound’s stability in high-throughput screening assays?

  • Methodological Answer :

  • Add antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the piperidine ring.
  • Use DMSO stock solutions (<10 mM) to avoid hydrolysis.
  • Conduct time-resolved assays to monitor activity decay, adjusting incubation times accordingly .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Piperidin-4-yloxy)-acetic acid hydrochloride
Reactant of Route 2
(Piperidin-4-yloxy)-acetic acid hydrochloride

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